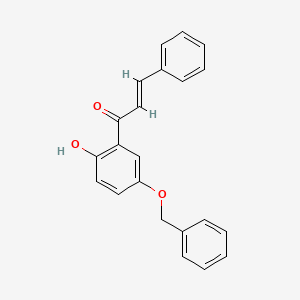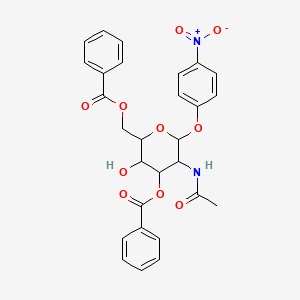![molecular formula C3H9NO7P2.2Na B1140434 disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate CAS No. 106437-12-1](/img/structure/B1140434.png)
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium pamidronate, also known as pamidronic acid disodium salt, is a nitrogen-containing bisphosphonate used primarily to prevent bone loss. It is commonly used in the treatment of conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy. Disodium pamidronate works by inhibiting bone resorption and increasing bone density .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium pamidronate is synthesized from β-alanine and phosphorus reagents. The reaction typically involves the use of phosphorus trichloride and phosphorous acid. The process is carried out in solvents such as sulfolane or methanesulfonic acid at elevated temperatures (around 75°C). The reaction yields pamidronic acid, which is then neutralized with sodium hydroxide to form disodium pamidronate .
Industrial Production Methods
In industrial settings, the preparation of disodium pamidronate involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH is adjusted using a phosphoric acid-citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .
Análisis De Reacciones Químicas
Types of Reactions
Disodium pamidronate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced, although this is less common.
Substitution: It can undergo substitution reactions, particularly involving its phosphonate groups.
Common Reagents and Conditions
Common reagents used in reactions with disodium pamidronate include phosphorus trichloride, phosphorous acid, and sodium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include pamidronic acid and its various salts, such as disodium pamidronate .
Aplicaciones Científicas De Investigación
Disodium pamidronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and studies involving bisphosphonates.
Medicine: It is widely used in the treatment of osteoporosis, Paget’s disease, and hypercalcemia of malignancy.
Industry: It is used in the production of pharmaceuticals and as a component in certain medical treatments.
Mecanismo De Acción
Disodium pamidronate works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This action reduces the breakdown of bone and helps maintain bone density. The compound is taken up by osteoclasts, where it disrupts their activity and induces apoptosis, thereby reducing bone resorption .
Comparación Con Compuestos Similares
Disodium pamidronate belongs to the class of bisphosphonates, which includes other compounds such as:
- Alendronate
- Ibandronate
- Zoledronate
- Etidronate
Compared to these compounds, disodium pamidronate is unique in its specific binding affinity and its effectiveness in treating certain bone diseases. For example, it has a higher potency than etidronate but is less potent than zoledronate .
Conclusion
Disodium pamidronate is a versatile and effective compound used in the treatment of various bone-related conditions. Its unique chemical properties and mechanism of action make it a valuable tool in both medical and scientific research.
Propiedades
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMKQBOELBRBL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H13NNa2O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)
![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

